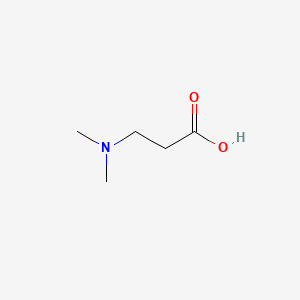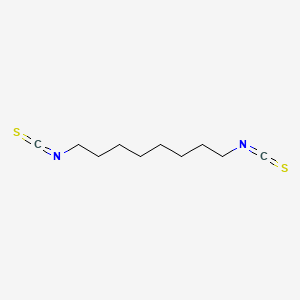
3-(二甲氨基)丙酸
描述
3-(Dimethylamino)propanoic acid, also known as N,N-dimethyl-beta-alanine, is a compound with the molecular weight of 117.15 . It is used in proteomics .
Synthesis Analysis
The synthesis of 3-(Dimethylamino)propanoic acid involves the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)propanoic acid is represented by the linear formula C5H11NO2 . The InChI code for this compound is 1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) .Chemical Reactions Analysis
The compound can be oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide . It can also react with epoxy phenolic to produce a water-soluble resin .Physical And Chemical Properties Analysis
3-(Dimethylamino)propanoic acid is a solid with a melting point of 143-144°C . It has a boiling point of 140-142/0.15 Torr .科学研究应用
Chemical Synthesis
“3-(Dimethylamino)propanoic acid” is used in chemical synthesis. It is synthesized through the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct .
Oxidation Reactions
This compound can be oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide .
Proteomics
In the field of proteomics, which is the large-scale study of proteins, “3-(dimethylamino)propanoic acid” is recognized as a useful N,N-dimethyl beta amino acid .
Material Science
In material science, this compound is used in the development of water-soluble thermo-sensitive resins .
安全和危害
未来方向
属性
IUPAC Name |
3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286407 | |
| Record name | 3-(dimethylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanoic acid | |
CAS RN |
6300-04-5 | |
| Record name | 3-(Dimethylamino)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6300-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6300-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(dimethylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Dimethylamino)propanoic acid water-soluble, and how does this impact its applications?
A1: 3-(Dimethylamino)propanoic acid can be further modified to enhance its water solubility. One method involves oxidizing it with hydrogen peroxide to yield 3-(dimethylamino)propanoic acid oxide. [, ] This oxide, containing a tertiary amino oxide group, exhibits improved water solubility, making it suitable for applications like water-soluble resin synthesis. [, ] This water solubility is particularly valuable in developing environmentally friendly thermal imaging plates, as it reduces the reliance on harmful organic solvents during processing. []
Q2: How can 3-(Dimethylamino)propanoic acid oxide be incorporated into phenolic resins, and what properties does it impart?
A2: 3-(Dimethylamino)propanoic acid oxide can react with epoxy phenolic resins, leading to the formation of modified phenolic resins with enhanced water solubility. [] This modification is achieved through a reaction with epoxy groups present in the phenolic resin structure. The resulting water-soluble resin exhibits desirable properties like excellent film-forming ability and strong adhesion to substrates, making it suitable for applications such as coatings and potentially thermal imaging. []
Q3: How does heat affect the solubility of phenolic resins modified with 3-(Dimethylamino)propanoic acid oxide?
A3: Phenolic resins modified with 3-(Dimethylamino)propanoic acid oxide display interesting thermo-induced solubility changes. [] While they remain soluble in water even after heating at 120°C for 10 minutes, exposure to 140°C renders them completely insoluble. [] This suggests potential applications where controlled thermal treatment can switch the resin's solubility, enabling processes like the development of processless or chemistry-free CTP (computer-to-plate) plates. []
Q4: Can 3-(Dimethylamino)propanoic acid be used to synthesize other important compounds?
A4: Yes, 3-(Dimethylamino)propanoic acid serves as a valuable precursor for synthesizing enantiomerically pure amino acids. One notable example is its use in the synthesis of N2-Benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic Acid. [, ] This synthesis involves a multi-step process, highlighting the versatility of 3-(Dimethylamino)propanoic acid as a building block for more complex molecules with potential biological activity.
Q5: Are there any established synthetic routes for producing enantiomerically pure 3-(Dimethylamino)propanoic acid derivatives?
A5: Yes, researchers have developed efficient methods for synthesizing chiral Co(III) complexes with 2,3-diaminopropanoic acid (A2pr), a closely related compound. [] These complexes can be further modified to obtain enantiomerically pure 3-(dimethylamino)propanoic acid derivatives. Notably, using a chiral Co(III) complex with (S)-aspartic acid as a starting material allows for the stereoretentive synthesis of the desired enantiomer. [] This approach demonstrates the importance of organometallic chemistry in achieving stereoselective synthesis of biologically relevant molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















